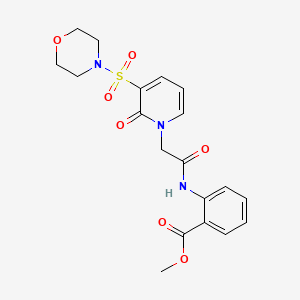

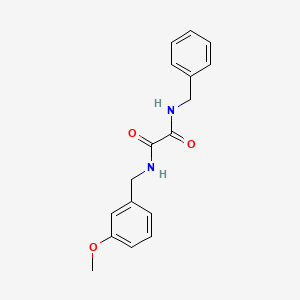

N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide" involves complex organic synthesis techniques. A study by Mamedov et al. (2016) describes a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences, which might be relevant to synthesizing the compound (Mamedov et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction. For example, Lee et al. (2019) determined the crystal structure of a related compound, N-(3-nitrophenyl)cinnamamide, through single-crystal X-ray diffraction analysis, highlighting the detailed molecular geometry that could be similar to the target compound (Lee et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving oxalamides and related compounds often include nucleophilic substitutions and rearrangements. A study by Castro et al. (2001) on the reactions of similar thionocarbonate compounds with amines provides insights into the kinetics and mechanisms that might be applicable to "N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide" (Castro et al., 2001).

Scientific Research Applications

Novel Synthetic Approaches : Mamedov et al. (2016) describe a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which can be applied to the synthesis of compounds like N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide. This method is simple and high yielding, making it a valuable technique for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Polymer Synthesis and Characterization : Sobolčiak et al. (2013) synthesized a novel cationic polymer that undergoes transformation to a zwitterionic form upon irradiation. This polymer includes a photolabile o-nitrobenzyl carboxymethyl pendant moiety, relevant to the structure of N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide, and shows potential in DNA condensation and release, as well as switching antibacterial activity (Sobolčiak et al., 2013).

Chemical Reactivity Studies : Castro et al. (2001) investigated the reactivity of compounds like 3-methoxyphenyl 4-nitrophenyl thionocarbonates, which are structurally related to N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide. Their study focuses on the kinetics and mechanisms of reactions with alicyclic amines, providing insight into the chemical behavior of such compounds (Castro et al., 2001).

Molecular Structure and Spectroscopic Analysis : Şahin et al. (2015) conducted a detailed study on the molecular structure and spectroscopic analysis of (2-methoxyphenyl)oxalate, which shares a functional group with N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide. This research provides valuable insights into the chemical properties and behavior of such compounds (Şahin et al., 2015).

Photochromic Properties : Deniz et al. (2009) synthesized photochromic oxazines and investigated their properties. These compounds include fused 3H-indole and nitrobenzooxazine heterocycles, relevant to the study of N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide. The research explores the photochemical properties of these compounds, which could be pertinent to the study of N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide (Deniz et al., 2009).

properties

IUPAC Name |

N'-(3-methoxyphenyl)-N-(4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c1-23-13-4-2-3-11(9-13)17-15(20)14(19)16-10-5-7-12(8-6-10)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWNAWYOMISCKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2-(3,4-dimethoxyphenethyl)-1-isoindolinone](/img/structure/B2490983.png)

![Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2490987.png)

![1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid](/img/structure/B2490988.png)

![N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2490990.png)

![4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2490994.png)

![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one](/img/structure/B2490999.png)